3-Bromo-5-methyl-2-propoxyphenylboronic acid 3-Bromo-5-methyl-2-propoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 870718-02-8
VCID: VC2028687
InChI: InChI=1S/C10H14BBrO3/c1-3-4-15-10-8(11(13)14)5-7(2)6-9(10)12/h5-6,13-14H,3-4H2,1-2H3
SMILES: B(C1=CC(=CC(=C1OCCC)Br)C)(O)O
Molecular Formula: C10H14BBrO3
Molecular Weight: 272.93 g/mol

3-Bromo-5-methyl-2-propoxyphenylboronic acid

CAS No.: 870718-02-8

Cat. No.: VC2028687

Molecular Formula: C10H14BBrO3

Molecular Weight: 272.93 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-methyl-2-propoxyphenylboronic acid - 870718-02-8

Specification

CAS No. 870718-02-8
Molecular Formula C10H14BBrO3
Molecular Weight 272.93 g/mol
IUPAC Name (3-bromo-5-methyl-2-propoxyphenyl)boronic acid
Standard InChI InChI=1S/C10H14BBrO3/c1-3-4-15-10-8(11(13)14)5-7(2)6-9(10)12/h5-6,13-14H,3-4H2,1-2H3
Standard InChI Key VRLCLUBYCOQMKY-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1OCCC)Br)C)(O)O
Canonical SMILES B(C1=CC(=CC(=C1OCCC)Br)C)(O)O

Introduction

Chemical Identity and Structure

3-Bromo-5-methyl-2-propoxyphenylboronic acid (CAS No. 870718-02-8) is characterized by its distinctive molecular structure comprising a phenyl ring substituted with bromo, methyl, and propoxy groups, along with a boronic acid functionality. The compound has several synonyms in chemical databases, including (3-bromo-5-methyl-2-propoxyphenyl)boronic acid, ACMC-209qdb, AC1N7AOQ, and SureCN3319730 .

Basic Chemical Parameters

The fundamental chemical parameters of 3-Bromo-5-methyl-2-propoxyphenylboronic acid are summarized in the following table:

ParameterValueSource
Molecular FormulaC₁₀H₁₄BBrO₃
Molecular Weight272.93 g/mol
SMILES NotationCCCOC1=C(B(O)O)C=C(C=C1Br)C
MDL NumberMFCD04974112
Catalog NumbersCS-0174355 (ChemScene)

Physicochemical Properties

The physicochemical properties of this compound influence its behavior in chemical reactions and its utility in various applications:

PropertyValueSource
Topological Polar Surface Area (TPSA)49.69 Ų
LogP1.22612
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Rotatable Bonds4

The moderate LogP value of 1.22612 indicates a relatively balanced hydrophilic-lipophilic character, suggesting reasonable solubility in both organic solvents and potentially in aqueous systems with organic co-solvents .

Structural Comparison with Related Boronic Acids

To better understand the significance of 3-Bromo-5-methyl-2-propoxyphenylboronic acid, it is instructive to compare it with similar boronic acid derivatives:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-Bromo-5-methyl-2-propoxyphenylboronic acid870718-02-8C₁₀H₁₄BBrO₃272.93Reference compound
3-Bromo-5-phenoxyphenylboronic acid2096338-55-3C₁₂H₁₀BBrO₃292.92Phenoxy instead of methyl+propoxy
3-Bromo-5-methyl-2-(3'-methoxybenzyloxy)phenylboronic acid849062-23-3C₁₅H₁₆BBrO₄Not specifiedAdditional methoxybenzyloxy group
[3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid1072951-48-4C₇H₅BBrF₃O₃Not specifiedTrifluoromethoxy instead of methyl+propoxy
[3-Bromo-5-(trifluoromethyl)phenyl]boronic acid913835-64-0C₇H₅BBrF₃O₂268.83Trifluoromethyl instead of methyl+propoxy
(3-Bromo-5-(methoxymethyl)phenyl)boronic acid2225179-17-7C₈H₁₀BBrO₃244.88Methoxymethyl instead of methyl+propoxy
(3-Bromo-5-(tert-butyl)phenyl)boronic acid1373881-94-7C₁₀H₁₄BBrO₂256.93tert-Butyl instead of methyl+propoxy

This comparative analysis reveals that 3-Bromo-5-methyl-2-propoxyphenylboronic acid belongs to a family of brominated phenylboronic acids with various substitution patterns, each offering unique electronic and steric properties for different synthetic applications.

SupplierCatalog NumberPurityStorage ConditionsShipping Conditions
AOBChem1109495%4-8°CRoom Temperature
ChemSceneCS-017435598%Sealed in dry, 2-8°CRoom temperature (continental US)
ClassificationDetailsSource
Signal WordWarning
GHS PictogramGHS07
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
H302: Harmful if swallowed (ChemScene only)

Precautionary Measures

The following precautionary measures are recommended when handling this compound:

SourcePrecautionary Statements
AOBChemP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
ChemSceneP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash thoroughly after handling
P270: Do not eat, drink or smoke when using this product
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
P330: Rinse mouth
P362+P364: Take off contaminated clothing and wash it before reuse
P405: Store locked up
P501: Dispose of contents/container in accordance with local/regional/national/international regulations
Storage ParameterRecommendationSource
Temperature4-8°C
ConditionSealed in dry environment

These storage recommendations aim to prevent hydrolysis or oxidation of the boronic acid functionality, which could compromise the compound's reactivity in synthetic applications.

Comparison with Other Substituted Phenylboronic Acids

The unique substitution pattern of 3-Bromo-5-methyl-2-propoxyphenylboronic acid distinguishes it from other brominated phenylboronic acids. The propoxy group at the 2-position can impact:

  • Steric environment around the boronic acid group

  • Electronic properties of the phenyl ring

  • Reactivity in coupling reactions

  • Solubility in various reaction media

For instance, compared to [3-Bromo-5-(trifluoromethyl)phenyl]boronic acid (molecular weight 268.83 g/mol) , 3-Bromo-5-methyl-2-propoxyphenylboronic acid (molecular weight 272.93 g/mol) has a similar molecular weight but significantly different electronic properties due to the electron-donating propoxy and methyl groups versus the strongly electron-withdrawing trifluoromethyl group.

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